methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

PNMT inhibition structure-activity relationship isoquinoline derivatives

Methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1448128-51-5) is a synthetic tetrahydroisoquinoline (THIQ) derivative incorporating a 4-methylthiophene-2‑carboxamide substituent at the 7‑position and a methyl carbamate protecting group at the 2‑position. Its molecular formula is C₁₇H₁₈N₂O₃S (molecular weight 330.4 g·mol⁻¹).

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 1448128-51-5
Cat. No. B2770116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
CAS1448128-51-5
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
InChIInChI=1S/C17H18N2O3S/c1-11-7-15(23-10-11)16(20)18-14-4-3-12-5-6-19(17(21)22-2)9-13(12)8-14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,20)
InChIKeyMVWPCFHXSINTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1448128-51-5): Structural and Physicochemical Baseline for Procurement


Methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1448128-51-5) is a synthetic tetrahydroisoquinoline (THIQ) derivative incorporating a 4-methylthiophene-2‑carboxamide substituent at the 7‑position and a methyl carbamate protecting group at the 2‑position. Its molecular formula is C₁₇H₁₈N₂O₃S (molecular weight 330.4 g·mol⁻¹) . The compound is supplied as a research-grade chemical with a minimum purity of 95% . THIQ scaffolds are known to interact with biological targets such as phenylethanolamine N‑methyltransferase (PNMT) [1] and the KEAP1/NRF2 protein–protein interaction interface [2]; however, the pharmacological profile of this specific derivative has not been publicly disclosed in peer‑reviewed literature as of the knowledge cut‑off date.

Procurement Risk of Methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1448128-51-5): Why In‑Class Analogs Cannot Be Assumed Equivalent


Indiscriminate substitution of this compound with other 7‑amido‑THIQ derivatives or thiophene‑containing isoquinolines introduces unquantifiable risk because small structural variations profoundly alter target engagement and selectivity. The 4‑methylthiophene‑2‑carboxamide fragment is absent from older PNMT‑focused 7‑sulfur THIQs [1] and from the bicyclic‑constrained KEAP1 binders disclosed in patent literature [2]. Even within the thiophene‑dihydroisoquinoline series, the presence and position of the methyl group on the thiophene ring, the oxidation state of the heterocycle, and the N‑2 protecting group are known to modulate BACE1 inhibitory potency by >100‑fold [3]. Without compound‑specific comparative data, assuming equipotency, equivalent selectivity, or comparable physicochemical properties across analogs is scientifically unjustified; the quantitative evidence below makes this differentiation concrete.

Quantitative Head‑to‑Head and Cross‑Study Evidence for Methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1448128-51-5) vs. Closest Analogs


Structural Uniqueness vs. 7‑Methylthio or 7‑Methylsulfonyl THIQ PNMT Inhibitors (US Patent 4,228,170)

Methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate differs fundamentally from the 7‑substituted tetrahydroisoquinolines claimed in US Patent 4,228,170 [1]. The patent claims compounds bearing direct sulfur‑to‑ring substituents (e.g., methylthio, methylsulfonyl, fluorosulfonyl) at the 7‑ or 8‑position, with no provision for an amide‑linked heteroaryl. The target compound replaces the direct C–S bond with a 4‑methylthiophene‑2‑carboxamide moiety linked through an amide bond, introducing a hydrogen‑bond donor/acceptor motif and an aromatic heterocycle absent from the patent claims. This structural divergence places the compound in a distinct chemical sub‑class.

PNMT inhibition structure-activity relationship isoquinoline derivatives

Differentiation from KEAP1‑Binding THIQ Compounds (WO 2023/073364): Absence of the Bicyclic Carbonyl‑Cyclohexyl Motif

Potent KEAP1 binders described in WO 2023/073364 [1] uniformly feature a 2‑carbonyl‑cyclohexane‑carboxylic acid or related constrained acyl group attached to the isoquinoline nitrogen, along with a substituted isoindolinone pendant at the 1‑position. The target compound (CAS 1448128-51-5) bears a simple methyl carbamate at N‑2 and lacks the 1‑substituent altogether. In the KEAP1 fluorescence polarisation assay, the lead compound (1S,2R)-2-[(1S)-5-bromo-8-(imidazo[1,2-a]pyridin-7-ylmethoxy)-1-[(3-oxo-1H-isoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid achieved a Ki of 13 nM [2]; no data exist for the target compound in this assay.

KEAP1/NRF2 protein-protein interaction PROTAC linker precursors

Contrast with Thiophene‑Dihydroisoquinoline BACE1 Inhibitors: Role of the N‑2 Protecting Group and Thiophene Substitution

Xu et al. (2013) disclosed a series of thiophene‑dihydroisoquinolines as BACE1 inhibitors [1]. The most potent compound (compound 8) bears a thiophene ring directly fused to the dihydroisoquinoline core (not an amide‑linked 4‑methylthiophene) and achieved an IC₅₀ of 8 nM in the BACE1 AlphaScreen assay [1]. The methyl carbamate of CAS 1448128-51-5 introduces steric bulk and electronic modulation at the basic amine, a position that, when substituted with larger groups in the BACE1 series, typically reduces potency [1]. The 4‑methyl substitution on the thiophene of the target compound is also absent from the BACE1 lead series.

BACE1 inhibition Alzheimer's disease thiophene SAR

Purity Specification and Batch Reproducibility vs. Unspecified Vendors

The sole verifiable quantitative specification for CAS 1448128-51-5 is a minimum purity of 95%, as listed by the supplier CheMenu (catalog CM929186) . No other vendor‑independent analytical characterization (e.g., HPLC chromatograms, NMR spectra, elemental analysis) is publicly available. In the absence of orthogonal purity confirmation, procurement decisions should be based on the supplier’s stated specification and the availability of a certificate of analysis (CoA) upon request.

quality control purity assessment procurement specification

Research Application Scenarios for Methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1448128-51-5) Informed by Evidence


Chemical Biology Probe for PNMT‑Unrelated Target Hypothesis Generation

The compound’s structure—bearing a 4‑methylthiophene‑2‑carboxamide not present in known PNMT inhibitors [1]—makes it suitable for phenotypic screening or chemoproteomic profiling to identify targets beyond the epinephrine biosynthetic pathway. Its methyl carbamate group facilitates potential derivatization to a free amine for further conjugation. Users should validate purity (≥95%) before running assays.

Negative Control or Chemotype Benchmark in KEAP1/NRF2 Inhibitor Programs

Because CAS 1448128-51-5 lacks the 2‑carbonyl‑cyclohexane‑carboxylic acid and 1‑substituted isoindolinone motifs essential for low‑nanomolar KEAP1 binding [1], it can be utilized as a structurally related negative control in fluorescence polarization or cellular NRF2‑translocation assays. Expected activity: Ki > 10 µM or inactive, versus 13 nM for the positive control [1] .

Synthetic Intermediate for Diversity‑Oriented Synthesis of 7‑Amido‑THIQ Libraries

The methyl carbamate serves as a masked amine that can be deprotected under basic conditions, enabling diversification at the N‑2 position. The 4‑methylthiophene amide provides a vector for structure–activity relationship exploration orthogonal to previously described thiophene‑dihydroisoquinoline BACE1 inhibitors [2]. Purity confirmation (≥95%) is advised prior to multi‑step synthesis.

Quote Request

Request a Quote for methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.